molecular formula C10H17NO6 B1390408 Boc-threo-beta-methyl-DL-aspartic acid CAS No. 159107-42-3

Boc-threo-beta-methyl-DL-aspartic acid

Cat. No.: B1390408
CAS No.: 159107-42-3
M. Wt: 247.24 g/mol
InChI Key: HMBGLGONPRHXGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-threo-beta-methyl-DL-aspartic acid typically involves the protection of the amino group of threo-beta-methyl-DL-aspartic acid with a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds under mild conditions to ensure the selective protection of the amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Boc-threo-beta-methyl-DL-aspartic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-threo-beta-methyl-DL-aspartic acid is widely used in scientific research, including:

    Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-threo-beta-methyl-DL-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The pathways involved include the modulation of enzyme activity and protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-threo-beta-methyl-DL-aspartic acid is unique due to the presence of the Boc protecting group, which enhances its stability and allows for selective reactions. This makes it a valuable tool in synthetic chemistry and proteomics research.

Properties

IUPAC Name

2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6/c1-5(7(12)13)6(8(14)15)11-9(16)17-10(2,3)4/h5-6H,1-4H3,(H,11,16)(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBGLGONPRHXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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